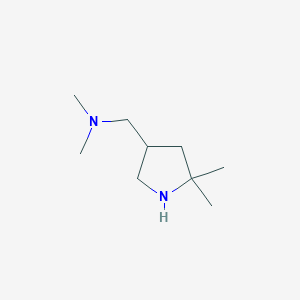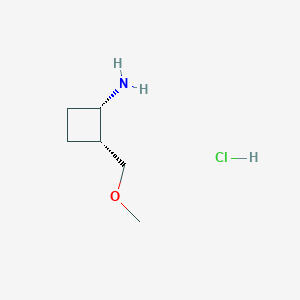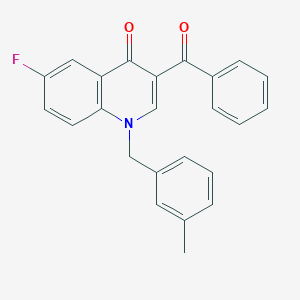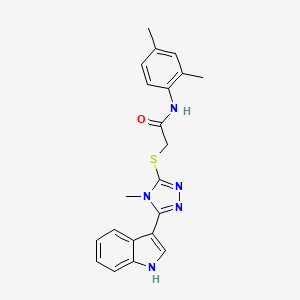
1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5,5-Dimethylpyrrolidin-3-yl)methanol” is a chemical compound with the CAS Number: 1784056-43-4 . It has a molecular weight of 129.2 . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for “(5,5-Dimethylpyrrolidin-3-yl)methanol” is 1S/C7H15NO/c1-7(2)3-6(5-9)4-8-7/h6,8-9H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
“(5,5-Dimethylpyrrolidin-3-yl)methanol” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
- Neurokinin-1 Receptor Antagonist : A compound similar to 1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine, namely 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, was identified as a high-affinity, orally active h-NK(1) receptor antagonist. This compound has shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Chemical Synthesis and Properties
Hexahydropyrimidine Derivatives : The chemical compound 5,5-Dimethyl-2,2-di(pyridin-2-yl)hexahydropyrimidine, related to the query compound, was synthesized via a condensation reaction. It's part of a class of compounds present in several natural products and pharmaceutical agents with various pharmacological activities. These compounds are also found in bioactive compounds like antiinflammatory and analgesic agents, fungicides, antibacterials, parasiticides, and antivirals (Abu-Obaid et al., 2014).
Synthesis of Pyrrolidinyl Piperidine : 3-(Pyrrolidin-1-yl)piperidine, a compound structurally related to the query, was synthesized using a novel method based on exhaustive catalytic hydrogenation. This compound is significant in medicinal chemistry (Smaliy et al., 2011).
Cytotoxicity Studies in Anticancer Agents : Research on a related compound, 1-(cyclopenta-2,4-dien-1-ylidene)-N,N-dimethylmethanamine, shows it as a precursor in the synthesis of 'titanocene' anticancer agents. These agents demonstrated significant cytotoxicity in cellular models (Hogan et al., 2008).
Applications in Organic Synthesis and Medicinal Chemistry
Guanidine Compounds Synthesis : A study involving the preparation of mono- and N,N-di-alkylguanidines, where compounds like pyrrolidine and piperidine were used, contributes to the understanding of guanidine compounds' synthesis and properties (Bannard et al., 1958).
Calcium Antagonist Synthesis : Research into the stereochemistry of calcium antagonists involved synthesizing enantiomers of a compound structurally related to 1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine. This helped in understanding the chiral properties of calcium channel antagonists (Tamazawa et al., 1986).
Synthesis of Antibiotic Intermediates : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, an intermediate in the synthesis of the antibiotic premafloxacin, was developed through a process involving asymmetrical Michael addition and stereoselective alkylation (Fleck et al., 2003).
Luminescence Studies and Material Science
- Phosphorescence in Organic Light-Emitting Diode : Studies on cyclometalated iridium(III) complexes, where derivatives of 2-(5-methylthiophen-2-yl)pyridinato were used, showed high efficiency in red phosphorescence, relevant for applications in organic light-emitting diodes (Tsuboyama et al., 2003).
Progesterone Receptor Modulators
- Progesterone Receptor Modulators : Research into progesterone receptor modulators led to the development of compounds like 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile, used in female healthcare for conditions like contraception and endometriosis (Fensome et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
1-(5,5-dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2)5-8(6-10-9)7-11(3)4/h8,10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWDQOLSGXKFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)CN(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,5-Dimethylpyrrolidin-3-yl)-N,N-dimethylmethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2997130.png)







![1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate](/img/structure/B2997144.png)
![5-bromo-2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2997145.png)
![4-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2997149.png)
